Ethyl 3-(thiophen-2-yl)propanoate

Description

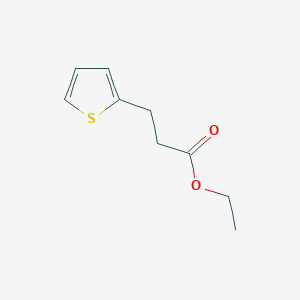

Ethyl 3-(thiophen-2-yl)propanoate is a propanoate ester derivative featuring a thiophene ring at the β-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the molecule, influencing its reactivity, stability, and applications. This article compares this compound with similar compounds, focusing on structural variations, physicochemical properties, and applications.

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

ethyl 3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C9H12O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

ZIGQNBZKDGBLCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Claisen Condensation: One common method for synthesizing ethyl 3-(thiophen-2-yl)propanoate involves the Claisen condensation reaction.

Esterification: Another method involves the esterification of 3-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: 3-(thiophen-2-yl)propanoic acid

Reduction: 3-(thiophen-2-yl)propanol

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Ethyl 3-(thiophen-2-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the synthesis of pharmaceuticals, it can act as a precursor that undergoes further chemical transformations to produce active drug molecules .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(thiophen-2-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can be optimized using esterification or condensation reactions. For example, analogous compounds like Ethyl 2-((3-benzyl-5-phenylpyrazin-2-yl)amino)-3-(thiophen-2-yl)propanoate are synthesized via silica gel column chromatography with gradients of cyclohexane-ethyl acetate (95:5 to 9:1) to achieve high purity (80–89% yield) . Key variables to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thiophene coupling.

- Catalyst use : Anhydrous potassium carbonate facilitates N-alkylation in similar ester-based reactions .

- Purification : Gradient elution in column chromatography improves separation of ester byproducts.

Advanced: How can computational chemistry predict the electronic properties and stability of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as the B3LYP/6-31G* method, can model the compound’s electronic structure. For related thiophene esters, geometry optimization and frequency analysis reveal:

- Electrophilic sites : The thiophene ring’s electron-rich sulfur atom may direct reactivity in electrophilic aromatic substitution .

- Steric effects : The ester group’s orientation influences steric hindrance during nucleophilic attacks.

- Thermodynamic stability : RI-MP2 energy corrections validate optimized geometries and predict stability under varying conditions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

Critical techniques include:

- NMR spectroscopy : H and C NMR identify chemical shifts for the thiophene ring (δ 6.8–7.5 ppm) and ester carbonyl (δ 170–175 ppm). Coupling constants (e.g., Hz for thiophene protons) confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately measures molecular ion peaks (e.g., [M+H] at m/z 444.1746) to verify molecular formula .

- Chromatography : HPLC with UV detection at 254 nm monitors purity (>95%) and detects trace impurities.

Advanced: How does the thiophene moiety influence reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

The thiophene ring’s conjugated π-system and sulfur atom enable unique reactivity:

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids can functionalize the thiophene at the 5-position, mediated by Pd catalysts (e.g., Pd(PPh)) in THF/water .

- Electrophilic substitution : Nitration or halogenation occurs preferentially at the 5-position due to sulfur’s directing effects.

- Redox stability : Cyclic voltammetry (CV) studies show oxidation peaks near +1.2 V (vs. Ag/AgCl), indicating potential for electrochemical applications .

Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

Address inconsistencies by:

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times.

- Catalyst screening : Test alternatives (e.g., PdCl vs. Pd(OAc)) for coupling reactions, as catalyst choice impacts yield .

- Solvent effects : Compare polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to identify ideal dielectric environments .

- Reproducibility : Validate protocols using inert atmosphere (N/Ar) to exclude moisture/oxygen interference.

Application in Medicinal Chemistry: Can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

Yes. The ester group undergoes chemoselective transformations:

- N-Alkylation : React with phthalazinone derivatives under CDI-mediated conditions to form cytotoxic agents (e.g., HCT-116 inhibitors) .

- Hydrolysis : Convert to the carboxylic acid for peptide coupling, generating prodrugs or enzyme inhibitors .

- Thiophene bioisosterism : Replace phenyl rings in drug candidates (e.g., kinase inhibitors) to modulate solubility and target binding .

Advanced: What strategies mitigate decomposition or side reactions during storage or synthesis?

Methodological Answer:

- Storage : Store under argon at –20°C to prevent ester hydrolysis. Desiccants (e.g., silica gel) reduce moisture-induced degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation of the thiophene ring.

- Reaction control : Use low temperatures (0–5°C) during sensitive steps (e.g., Grignard additions) to suppress side reactions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Esters typically hydrolyze rapidly under alkaline conditions (pH >10) .

- Thermal analysis : TGA/DSC identifies decomposition temperatures (>150°C for similar esters) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent UV-induced radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.